molecular formula C18H17BrFNO2 B13736920 6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide CAS No. 32871-42-4

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide

Cat. No.: B13736920
CAS No.: 32871-42-4
M. Wt: 378.2 g/mol
InChI Key: ASOJLCFLSMBZBU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a fluorobenzyl group at the 4 position, and a hydrobromide salt form. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6,7-dimethoxyisoquinoline.

    Benzylation: The 6,7-dimethoxyisoquinoline is then subjected to benzylation using o-fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the type of cells or tissues involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of the isoquinoline ring.

    6,7-Dimethoxy-4-(trifluoromethyl)isoquinoline: Contains a trifluoromethyl group instead of a fluorobenzyl group.

    6,7-Dimethoxy-4-(methyl)isoquinoline: Contains a methyl group instead of a fluorobenzyl group.

Uniqueness

6,7-Dimethoxy-4-(o-fluorobenzyl)isoquinoline hydrobromide is unique due to the presence of the o-fluorobenzyl group, which can impart distinct biological and chemical properties compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

32871-42-4

Molecular Formula

C18H17BrFNO2

Molecular Weight

378.2 g/mol

IUPAC Name

4-[(2-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(15(14)9-18(17)22-2)7-12-5-3-4-6-16(12)19;/h3-6,8-11H,7H2,1-2H3;1H

InChI Key

ASOJLCFLSMBZBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=CC=C3F)OC.[Br-]

Origin of Product

United States

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